N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide is a chemical compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This compound features a unique structure that combines a 1,3,4-oxadiazole ring with a phenoxypropanamide moiety. Oxadiazoles are often investigated for their potential in medicinal chemistry due to their ability to interact with biological targets, making them valuable in drug development.
This compound can be classified as an organic heterocyclic compound. The oxadiazole ring system is particularly significant in the field of pharmaceuticals due to its association with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substituents on the oxadiazole ring and the phenoxypropanamide portion contribute to its chemical reactivity and biological profile.
The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide typically involves several key steps:
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide can participate in various chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide primarily involves its interaction with specific biological targets within cells.
Research indicates that compounds containing oxadiazole rings often exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting cell proliferation .
The physical properties of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide include:
Chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to characterize this compound further .
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide has potential applications in various scientific fields:
The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide requires sequential construction of the 1,3,4-oxadiazole core followed by amide coupling. The initial stage involves synthesizing the 5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine precursor through cyclization of 2,5-dichlorobenzoyl hydrazide. This hydrazide intermediate is typically prepared via hydrazinolysis of methyl 2,5-dichlorobenzoate, analogous to the synthesis of 3,5-dinitrobenzohydrazide from methyl 3,5-dinitrobenzoate [5]. Subsequent cyclodehydration forms the oxadiazole ring, a critical step achievable through two principal methods:
Table 1: Cyclization Methods for 5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine
Method | Conditions | Yield (%) | Reaction Time (h) |
---|---|---|---|
Phosphorus Oxychloride | Reflux, anhydrous | 70–85 | 4–8 |
Carbonyl Diimidazole | THF, 60°C | 65–75 | 12–18 |
Following oxadiazole formation, the 2-amino group serves as the nucleophile for amidation with 3-phenoxypropanoic acid. This coupling requires prior carboxylate activation due to the moderate nucleophilicity of the oxadiazol-2-amine. Early synthetic routes utilized acid chloride intermediates, wherein 3-phenoxypropanoic acid was treated with thionyl chloride to generate 3-phenoxypropanoyl chloride. Subsequent reaction with the oxadiazol-2-amine in dichloromethane with triethylamine base yielded the target amide at 60–70% efficiency. However, this approach risks oxadiazole ring degradation under acidic conditions and generates stoichiometric corrosive byproducts [9].
Modern catalytic strategies bypass stoichiometric activators, leveraging in situ activation of carboxylic acids. Boronic acid catalysts (e.g., 2,4,6-trihydroxybenzene-1,3,5-triyltris(propan-1-one)) facilitate amide bond formation between 3-phenoxypropanoic acid and 5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine under mild conditions (25–40°C). This method achieves 80–90% conversion within 2 hours with catalyst loadings of 1–5 mol%, significantly reducing epimerization and enhancing atom economy [9].
Post-synthesis purification presents challenges due to the amphiphilic nature of the product. Sequential techniques are employed:
Table 2: Purification Techniques for N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide
Technique | Conditions | Purity (%) | Recovery (%) |
---|---|---|---|
Liquid-Liquid Extraction | Ethyl acetate/NaHCO₃(aq)/brine | 70–80 | >95 |
Silica Chromatography | Hexane → Ethyl acetate/hexane (1:1) | 90–95 | 75–85 |
Recrystallization | Ethanol-water (4:1), 0–4°C | >99 | 85–90 |
Coupling reagents mitigate limitations of classical acid chloride routes. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) demonstrates exceptional efficiency for condensing 3-phenoxypropanoic acid and 5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine. The mechanism proceeds through three stages:
HATU's superiority stems from HOAt's neighboring group effect: The pyridinic nitrogen stabilizes the transition state via a 7-membered hydrogen-bonded cycle, accelerating aminolysis and suppressing racemization. Reactions typically achieve >95% conversion within 15–30 minutes at 0–25°C using 1.1 equivalents of HATU and 2 equivalents of N,N-diisopropylethylamine in dimethylformamide [3] [7].
Table 3: Performance Comparison of Coupling Agents for Target Amide Synthesis
Reagent | Equivalents | Base | Time (min) | Yield (%) | Byproducts |
---|---|---|---|---|---|
HATU | 1.1 | N,N-Diisopropylethylamine | 15–30 | 92–96 | Tetramethylurea, HOAt |
DIC | 1.5 | Triethylamine | 60–120 | 70–75 | Diisopropylurea |
TBTU | 1.2 | N-Methylmorpholine | 45–60 | 80–85 | Tetramethylurea, HOBt |
Critical operational considerations include:
HATU-based protocols represent the gold standard for synthesizing sterically hindered amides like N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide, combining rapid kinetics, high yields, and operational simplicity unmatched by carbodiimide or phosphonium reagents.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2